Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

Coenzyme A, S-(3-phenyl-2-propenoate) structure
30801-99-1 structure
Product Name:Coenzyme A, S-(3-phenyl-2-propenoate)
CAS-Nr.:30801-99-1
MF:C30H42N7O17P3S
MW:897.68
CID:4745284
Update Time:2025-04-01

Coenzyme A, S-(3-phenyl-2-propenoate) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cinnamyl S coenzyme A
    • Cinnamoyl coenzyme A
    • Cinnamoyl CoA
    • Coenzyme A, S-cinnamate (8CI)
    • Coenzyme A, S-(3-phenyl-2-propenoate)
    • Cinnamoyl CoA
    • Cinnamoyl coenzyme A
    • Cinnamyl S coenzyme A
    • Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
    • InChI-Schlüssel: JVNVHNHITFVWIX-KZKUDURGSA-N
    • Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
Referenz
Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes
By Mo, Ting et al, Youji Huaxue, 2015, 35(5), 1052-1059

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Referenz
Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds
By Chang, Chenchen et al, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
Referenz
A versatile biosynthetic approach to amide bond formation
By Philpott, Helena K. et al, Green Chemistry, 2018, 20(15), 3426-3431

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
Referenz
Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis
By Peter, Dominik M. et al, Angewandte Chemie, 2015, 54(45), 13457-13461

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Verwandte Literatur

Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD